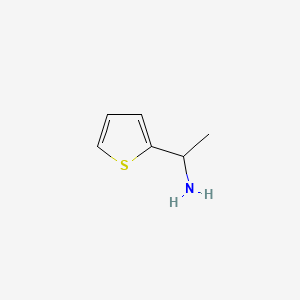

1-(Thiophen-2-yl)ethanamine

Descripción

Contextual Significance of α-Heteroarylalkylamines in Chemical Research

α-Heteroarylalkylamines represent a class of organic compounds of significant interest in chemical research, primarily due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. These structures, characterized by an amine functional group attached to a carbon atom which is itself bonded to a heteroaromatic ring, are considered privileged scaffolds in drug discovery. The heteroaromatic ring, which can include systems like thiophene (B33073), pyridine, or pyrazole, imparts unique electronic properties and conformational constraints that can be crucial for molecular recognition and interaction with biological targets such as enzymes and receptors. ontosight.ai

The significance of this structural motif is underscored by its presence in a wide array of pharmaceuticals and research compounds. For instance, derivatives of α-heteroarylalkylamines are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. ontosight.ai The chiral nature of the α-carbon in these amines also makes them valuable building blocks in asymmetric synthesis, allowing for the preparation of enantiomerically pure compounds, a critical aspect in the development of modern therapeutics where stereochemistry often dictates efficacy and safety. The pursuit of efficient and stereoselective synthetic routes to α-heteroarylalkylamines is, therefore, an active area of research, employing methods ranging from classical resolution to advanced catalytic asymmetric synthesis and biocatalysis. researchgate.netucl.ac.uk

Overview of Scholarly Investigations Pertaining to 1-(Thiophen-2-yl)ethanamine and its Related Analogues

This compound, as a member of the α-heteroarylalkylamine family, has been the subject of various scholarly investigations. Its structure, featuring a thiophene ring, is a common element in medicinal chemistry due to the diverse biological activities associated with thiophene-containing compounds. researchgate.net Research into this compound and its analogues spans several areas, including synthetic methodology development, exploration of its role as a building block for more complex molecules, and investigation of the biological properties of its derivatives.

Synthetic efforts have focused on achieving high yields and enantiomeric purity. Asymmetric synthesis is a key area of investigation, with studies exploring the use of chiral catalysts and biocatalysts to produce specific stereoisomers of this compound and related structures. researchgate.netucl.ac.uk For example, the enantioselective reduction of precursor ketones is a common strategy. researchgate.net Biocatalytic approaches, utilizing enzymes like transaminases, are also being explored as a sustainable route to chiral amines. ucl.ac.uk

The compound serves as a versatile precursor in the synthesis of a variety of derivatives with potential therapeutic applications. For example, it has been used to create Schiff bases and other conjugates that have been investigated for their anti-inflammatory and antitubercular activities. bohrium.com Furthermore, analogues of this compound have been incorporated into more complex molecular frameworks to develop inhibitors of specific biological targets, such as enzymes involved in microbial pathogenesis. nih.gov The investigation of its analogues, such as those where the thiophene ring is substituted or part of a larger fused system, has also been a fruitful area of research, leading to the discovery of compounds with potent antimycobacterial and other biological activities. nih.gov

Below is a summary of research areas involving this compound and its analogues:

| Research Area | Focus | Key Findings |

| Asymmetric Synthesis | Development of stereoselective methods for producing chiral amines. | Use of chiral catalysts and biocatalysts (e.g., transaminases) to achieve high enantiomeric excess. researchgate.netucl.ac.uk |

| Medicinal Chemistry | Synthesis of derivatives with potential therapeutic properties. | Derivatives have shown anti-inflammatory, antitubercular, and antimicrobial activities. bohrium.comnih.gov |

| Building Block | Use as a starting material for more complex molecules. | Serves as a key intermediate in the synthesis of various heterocyclic compounds. evitachem.comchemicalbook.com |

| Materials Science | Incorporation into functional materials. | Used to functionalize carbon nanotubes for applications in hybrid solar cells. chemicalbook.comsigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1-thiophen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJBVRVJQXVVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285630 | |

| Record name | 1-(thiophen-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6309-16-6 | |

| Record name | 1-(2-Thienyl)-1-aminoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6309-16-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(thiophen-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(thiophen-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-THIENYL)-1-AMINOETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX6NX2S3AF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Thiophen 2 Yl Ethanamine and Analogues

Asymmetric Synthesis and Chiral Resolution of 1-(Thiophen-2-yl)ethanamine

Achieving enantiopure forms of this compound is critical for applications where chirality is key. This is accomplished through methods that introduce stereochemical control during the synthesis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary is removed, yielding an enantiomerically enriched product. Pseudoephedrine and pseudoephenamine are effective chiral auxiliaries for the asymmetric alkylation of amides, providing a pathway to enantiomerically enriched carboxylic acids, which can be precursors to chiral amines. nih.govharvard.edu

The general approach involves converting a thiophene-containing carboxylic acid into an amide using a chiral auxiliary like pseudoephenamine. The stereocenter on the auxiliary directs the deprotonation and subsequent alkylation of the α-carbon, creating a new stereocenter with high diastereoselectivity. Finally, cleavage of the auxiliary yields the desired enantiopure product. The high propensity of pseudoephenamine-derived amides to be crystalline substances facilitates purification and analysis. nih.gov

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation

| Chiral Auxiliary | Key Features | Advantages |

|---|---|---|

| Pseudoephedrine | Widely used, provides good stereocontrol. | Well-established methodologies. |

| Pseudoephenamine | Exhibits remarkable stereocontrol, especially for forming quaternary centers. nih.gov | Free from regulatory restrictions that can affect pseudoephedrine; derivatives are often crystalline. nih.govharvard.edu |

| Iron Chiral Auxiliary [(η⁵-C₅H₅)Fe(CO)(PPh₃)] | Exerts powerful stereochemical control over attached acyl ligands. iupac.org | High degree of stereocontrol in various reactions including alkylations and aldol (B89426) reactions. iupac.org |

Stereochemical control in the alkylation of the carbon atom alpha to a nitrogen atom is a fundamental challenge in asymmetric synthesis. For substrates like anilines, photocatalysis using specifically designed complexes, such as a DMEDA-Cu-benzophenone complex, can achieve chemoselective alkylation of α-amino C–H bonds. rsc.org This method often proceeds with a broad substrate scope.

Another modern approach utilizes photoredox catalysis to generate α-amino radicals from N-Boc α-amino acids or N-aryl tertiary amines. These radicals can then engage in coupling reactions, such as vinylation with vinyl sulfones, to form new carbon-carbon bonds. organic-chemistry.org The stereochemical outcome of such reactions can be influenced by the chiral environment created by a catalyst or an auxiliary, guiding the approach of the reacting partners to favor the formation of one stereoisomer over the other.

Enantioselective catalysis offers a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. This approach uses a chiral catalyst to create a chiral environment that biases the reaction toward one enantiomer. Copper(I) hydride-catalyzed reactions, for example, have been successfully applied to the enantioselective functionalization of various substrates. nih.gov

In a representative system, a copper salt (e.g., CuCl) is combined with a chiral ligand, such as (R,R)-Ph-BPE, to generate a chiral catalyst in situ. This catalyst can then mediate reactions like hydroallylation on substrates containing a double bond, creating chiral centers with high enantioselectivity (up to 99% ee). nih.gov This methodology has been applied to the synthesis of chiral chromanes and could be adapted for the asymmetric synthesis of thiophene (B33073) derivatives, where a prochiral thiophene-containing imine or enamine is reduced or alkylated.

Classical and Modern Synthetic Routes to Thiophen-2-yl Ethan-2-amine (Isomer of this compound)

The synthesis of the structural isomer, 2-(thiophen-2-yl)ethanamine, is well-documented through several established routes.

The nitromethane (B149229) condensation route, also known as the Henry reaction, is a classical method for forming carbon-carbon bonds. This pathway to 2-(thiophen-2-yl)ethanamine typically involves two main steps:

Condensation: 2-Thiophenecarboxaldehyde is reacted with nitromethane in the presence of a base to form 2-(2-nitrovinyl)thiophene. google.com

Reduction: The resulting nitroalkene is then reduced to the target amine, 2-(thiophen-2-yl)ethanamine, using a suitable reducing agent like lithium aluminum hydride. google.com

The malonic ester synthesis provides an alternative route to a substituted acetic acid, which can be converted to the desired amine. wikipedia.orgmasterorganicchemistry.com The general sequence is as follows:

Alkylation: Diethyl malonate is deprotonated with a base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate is then alkylated with a thiophene-containing electrophile, such as 2-(chloromethyl)thiophene.

Hydrolysis and Decarboxylation: The resulting dialkylated ester is hydrolyzed to a dicarboxylic acid, which upon heating, undergoes decarboxylation to yield 3-(thiophen-2-yl)propanoic acid. masterorganicchemistry.com This acid can then be converted to the amine via standard methods like the Curtius or Schmidt rearrangement.

Grignard reactions offer a powerful tool for constructing the carbon skeleton of 2-(thiophen-2-yl)ethanamine. patsnap.comgoogle.com The synthesis typically begins with the preparation of a thiophenic Grignard reagent, which is then reacted with an appropriate electrophile.

A common sequence involves the following steps:

Grignard Reagent Formation: 2-Bromothiophene is reacted with magnesium metal in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to form 2-thienylmagnesium bromide. google.comgoogle.com

Reaction with Ethylene (B1197577) Oxide: The Grignard reagent undergoes a nucleophilic attack on ethylene oxide, which, after acidic workup, yields 2-(thiophen-2-yl)ethanol. patsnap.comgoogle.com

Conversion to Amine: The resulting alcohol can be converted to the final amine product through a two-step process of esterification followed by ammonolysis or via conversion to an alkyl halide followed by nucleophilic substitution with an amine source. patsnap.com

Table 2: Grignard Reaction Conditions for 2-(Thiophen-2-yl)ethanol Synthesis

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | Tetrahydrofuran (THF), Toluene, Diethyl ether | google.com |

| Reaction Temperature (Grignard + Ethylene Oxide) | 0–20 °C | google.com |

| Reactant Molar Ratio (Mg : 2-bromothiophene) | 1 : 1–1.8 | google.com |

| Workup | Acidification with dilute sulfuric acid to pH < 1 | patsnap.com |

Reductive Amination Strategies for Related Compounds

Reductive amination, also known as reductive alkylation, is a cornerstone method for synthesizing amines from carbonyl compounds. wikipedia.org This process involves the conversion of a ketone or aldehyde to an amine through an intermediate imine, which is then reduced. wikipedia.orglibretexts.org The reaction is typically performed as a one-pot synthesis, where the carbonyl compound, an amine, and a reducing agent are combined. wikipedia.org This approach is favored in green chemistry due to its efficiency. wikipedia.org

The general mechanism proceeds in two main steps. First, a nucleophilic amine attacks the carbonyl carbon to form a hemiaminal intermediate. This intermediate then undergoes dehydration to form an imine. wikipedia.org In the second step, the imine is reduced to the corresponding amine. libretexts.orgchemistrysteps.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the starting carbonyl compound. chemistrysteps.commasterorganicchemistry.com Other methods employ catalytic hydrogenation over platinum, palladium, or nickel catalysts. wikipedia.org

For the synthesis of thiophene-containing amines, this strategy is highly applicable. For instance, a primary amine can be synthesized by reacting a thiophene ketone, such as 2-acetylthiophene (B1664040), with ammonia. The resulting imine is then reduced to form the primary amine. To synthesize secondary or tertiary amines, the primary amine is reacted with another aldehyde or ketone. frontiersin.org This controlled, stepwise approach avoids the multiple alkylation issues often seen with direct alkylation using alkyl halides. masterorganicchemistry.com

Catalytic reductive amination using nitro compounds as amine precursors is another efficient route. frontiersin.org This method combines the reduction of a nitro group to a primary amine and subsequent reductive amination with a carbonyl compound in a single catalytic process. frontiersin.org This strategy is valuable for creating unsymmetrically substituted secondary and tertiary amines. frontiersin.org

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Use | Reference |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Selective reduction of imines in the presence of aldehydes/ketones. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Alternative to NaBH₃CN, useful when avoiding cyanide. | masterorganicchemistry.com |

| Catalytic Hydrogenation (Pt, Pd, Ni) | Direct one-pot reactions combining carbonyl, amine, and H₂ gas. | wikipedia.org |

| Trichlorosilane (HSiCl₃) | Used with an organic Lewis base activator for hindered amines. | researchgate.net |

Derivatization and Functionalization Strategies of Thiophen-2-yl Ethan-1-amine and Related Derivatives

The primary amine group of this compound is a versatile functional handle for a wide range of chemical transformations, allowing for the construction of more complex molecules.

Formation of Schiff Bases and Imines

Schiff bases, or imines, are readily formed through the condensation reaction of a primary amine, such as this compound, with an aldehyde or a ketone. mdpi.com This reaction is typically catalyzed by a small amount of acid and involves the removal of a water molecule. mdpi.com The resulting C=N double bond of the imine is a key functional group in coordination chemistry and as an intermediate for further synthetic transformations. mdpi.comnih.gov

For example, thiophene-2-carbaldehyde (B41791) can react with various primary amines like p-toluidine (B81030) or 2-(piperazin-1-yl)ethanamine in an alcohol solvent to yield the corresponding Schiff base in high yields. semanticscholar.orgsciensage.info Similarly, substituted thiophene ketones, such as 1-(5-chlorothiophen-2-yl)ethanone or 1-(4-bromothiophen-2-yl)ethanone, can be condensed with amines to form stable imine products. semanticscholar.orgaaup.edu These thiophene-derived Schiff bases serve as important ligands that can coordinate with metal ions, such as Pd(II), Zn(II), and Cd(II), to form metal complexes. nih.govsciensage.info

Table 2: Examples of Schiff Base Formation with Thiophene Derivatives

| Thiophene Carbonyl Compound | Amine Reactant | Resulting Schiff Base | Reference |

|---|---|---|---|

| Thiophene-2-carbaldehyde | p-Toluidine | 1-(Thiophen-2-yl)-N-(p-tolyl)methanimine | sciensage.info |

| 1-(5-Chlorothiophen-2-yl)ethanone | 2-(Piperazin-1-yl)ethanamine | N-(1-(5-Chlorothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine | semanticscholar.org |

| 1-(4-Bromothiophen-2-yl)ethanone | 2-(Piperazin-1-yl)ethanamine | N-(1-(4-Bromothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine | aaup.edu |

| 4-Pyridinecarboxaldehyde | 2-Thiophenemethylamine | (E)-1-(Pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanimine | mdpi.com |

N-Substitution and Amine Modifications

The nitrogen atom of this compound can undergo various substitution reactions to yield secondary and tertiary amines. These modifications are crucial for tuning the electronic and steric properties of the molecule for applications in medicinal chemistry and materials science.

N-alkylation can be achieved by reacting the amine with alkyl halides. However, to avoid over-alkylation, reductive amination provides a more controlled method for introducing alkyl groups. masterorganicchemistry.com N-acylation, the reaction with acyl chlorides or anhydrides, leads to the formation of amides. This transformation is fundamental in peptide synthesis and the creation of various functional materials. For instance, chiral derivatizing agents, which are essentially activated acyl compounds, react with amines to form diastereomeric derivatives that can be analyzed to determine the enantiomeric composition of the original amine. nih.gov

Another modification involves the reaction with isothiocyanates to form thiourea (B124793) derivatives or with sulfonyl chlorides to produce sulfonamides. These functional groups are prevalent in a wide range of biologically active compounds.

Heterocyclic Ring Annulation and Cyclization Reactions

This compound and its derivatives are valuable building blocks for the synthesis of more complex heterocyclic systems through ring-forming reactions.

Piperazine-2,6-diones: Piperazine-2,6-diones can be synthesized by the condensation of iminodiacetic acid derivatives with primary amines. nih.gov In a related approach, a primary amine like this compound could potentially be used to construct substituted piperazine (B1678402) rings, which are common scaffolds in pharmacologically active compounds. researchgate.net The synthesis often involves a multi-step process, starting with the appropriate N-substituted amino acid derivatives that are cyclized to form the piperazine-2,6-dione (B107378) core. nih.gov

Pyrimidine (B1678525) Derivatives: Thiophene-containing pyrimidines are a class of compounds with significant biological interest. nih.govresearchgate.net One common synthetic route involves the cyclization of a thiophene-substituted precursor with a reagent that provides the remaining atoms for the pyrimidine ring. For example, 4-substituted-6-(thiophen-2-yl)pyrimidine-2-amines can be prepared by cyclizing thiophene-substituted chalcones with guanidine. researchgate.net These pyrimidine amines can then be further reacted with reagents like acetylacetone (B45752) or ethyl acetoacetate (B1235776) to construct fused pyrimido[1,2-a]pyrimidine systems. researchgate.netias.ac.in An amine like this compound could serve as a key synthon in building such structures.

Mannich Bases: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine. nih.govnih.gov Thiophene itself is a π-excessive aromatic heterocycle that can act as the active hydrogen component, undergoing aminomethylation at the reactive positions of the ring. researchgate.net While this reaction typically modifies the thiophene ring directly, ketonic Mannich bases can also be synthesized using 2-acetylthiophene as a starting material. biocrick.com For example, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a Mannich base derived from 2-acetylthiophene, formaldehyde (B43269), and dimethylamine, serves as a versatile intermediate for further alkylation and ring closure reactions. researchgate.net A primary amine like this compound could be used as the amine component in a Mannich reaction with a suitable ketone and formaldehyde to generate more complex β-amino ketones. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Thiophen 2 Yl Ethan 1 Amine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of 1-(Thiophen-2-yl)ethanamine derivatives in solution. The chemical shifts (δ), signal multiplicities, and coupling constants (J) provide a detailed map of the proton and carbon environments within the molecule.

In ¹H NMR spectra of Schiff base derivatives, the proton of the azomethine group (–N=CH–) typically appears as a singlet in the downfield region, often between δ 8.0 and 9.1 ppm. acs.org The protons of the thiophene (B33073) ring produce a characteristic set of signals. For instance, in a (E)-N¹,N¹-dimethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine ligand, the thiophene protons appear as doublets and triplets between δ 7.1 and 8.5 ppm. acs.org The aliphatic protons of the ethanamine backbone resonate further upfield. For example, the methylene (–CH₂–) protons adjacent to the nitrogen atoms in Schiff base derivatives are typically observed as triplets in the δ 2.4 to 4.0 ppm range. acs.org

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The carbon atom of the azomethine group (–N=CH–) in Schiff base derivatives is typically found in the δ 155–165 ppm region. acs.org The carbons of the thiophene ring resonate in the aromatic region, generally between δ 120 and 145 ppm. acs.org Aliphatic carbons in the ethylamine (B1201723) chain appear in the upfield region of the spectrum. acs.org

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Thiophene-H | 7.1 - 8.5 | 120 - 145 |

| Azomethine (-N=CH-) | 8.0 - 9.1 | 155 - 165 |

| Methylene (-CH₂-N=) | 3.6 - 4.0 | 57 - 60 |

| Methylene (-CH₂-N(CH₃)₂) | 2.4 - 2.9 | ~58 |

| Methyl (-N(CH₃)₂) | 2.1 - 2.8 | ~45 |

Table 1: Typical ¹H and ¹³C NMR chemical shift ranges for thiophen-2-yl ethan-1-amine Schiff base derivatives. Data compiled from related structures. acs.org

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For derivatives of this compound, particularly Schiff bases, the FTIR spectrum provides key diagnostic peaks.

A crucial absorption band in the spectra of Schiff base derivatives is that of the imine or azomethine (C=N) stretching vibration, which typically appears in the range of 1600–1645 cm⁻¹. nih.govmdpi.com The formation of the Schiff base is confirmed by the appearance of this band and the disappearance of the characteristic C=O stretching band of the parent ketone (e.g., 2-acetylthiophene) and the N-H bending vibration of the primary amine. The thiophene ring itself exhibits several characteristic bands, including C-H aromatic stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations between 1400 and 1585 cm⁻¹, and a C-S stretching band, often observed around 700-800 cm⁻¹. journalwjarr.comprimescholars.com In metal complexes of these ligands, the C=N stretching frequency often shifts to a lower or higher wavenumber upon coordination of the nitrogen atom to the metal center, confirming the involvement of the imine group in chelation. mdpi.comwisdomlib.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

| ν(N-H) | 3300 - 3500 | Amine / Amide |

| ν(C-H) aromatic | 3000 - 3100 | Thiophene Ring |

| ν(C=N) | 1600 - 1645 | Azomethine (Imine) |

| ν(C=C) | 1400 - 1585 | Thiophene Ring |

| ν(C-S) | 700 - 800 | Thiophene Ring |

Table 2: Characteristic FTIR absorption bands for this compound and its Schiff base derivatives. nih.govmdpi.comjournalwjarr.comprimescholars.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For thiophene derivatives, the spectra are characterized by absorption bands arising from π→π* and n→π* transitions. The thiophene ring, being an aromatic system, exhibits strong absorptions in the UV region.

In Schiff base derivatives of this compound, the conjugation between the thiophene ring and the azomethine group leads to characteristic absorption bands. Typically, intense bands observed in the 250–380 nm range are assigned to π→π* transitions involving the entire conjugated system. mdpi.comnih.gov A less intense, longer-wavelength band may also be observed, which is often attributed to n→π* transitions associated with the non-bonding electrons on the imine nitrogen atom. nih.gov The position and intensity of these absorption maxima (λmax) are sensitive to the solvent and the presence of substituents on the aromatic rings. nih.gov Upon coordination to a metal ion, these bands may exhibit a bathochromic (red) or hypsochromic (blue) shift, indicating a change in the electronic structure of the ligand. najah.edu

| Compound Type | λmax Range (nm) | Electronic Transition |

| Thiophene Schiff Base | 250 - 380 | π → π |

| Thiophene Schiff Base | > 350 | n → π |

Table 3: Typical UV-Vis absorption bands for Schiff base derivatives of this compound. mdpi.comnih.govnajah.edu

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. In electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion ([M]⁺ or [M+H]⁺) is measured, confirming the molecular formula.

The fragmentation pattern provides valuable structural information. For amine-containing compounds like this compound, a common fragmentation pathway involves the loss of the amine group or adjacent alkyl fragments. nih.gov The fragmentation of phenethylamines, which are structurally analogous, often involves the loss of NH₃. nih.gov For thiophene derivatives, fragmentation can also involve the cleavage of the thiophene ring itself. In Schiff base derivatives synthesized from 2-acetylthiophene (B1664040), a prominent fragment corresponding to the thiophene-containing moiety is often observed. jetir.org For example, a Schiff base with a calculated mass of 274 showed a base peak at m/z 274.27, with fragments recorded at 246, 240, and 140, corresponding to the loss of various molecular parts. jetir.org

Single Crystal X-ray Diffraction for Solid-State Geometries

For derivatives of this compound, particularly Schiff base metal complexes, this method has been used to establish the coordination geometry around the metal center. nih.gov For example, X-ray diffraction studies on Zn(II) and Cd(II) complexes with a thiophene-derived Schiff base ligand revealed a distorted tetrahedral geometry. nih.govacs.org The analysis confirms how the ligand coordinates to the metal ion, typically through the imine nitrogen and another donor atom if present. The crystal structure also reveals intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing arrangement. mdpi.comresearchgate.net

| Compound | Crystal System | Space Group | Key Geometric Feature |

| [Zn(DE)Cl₂] | Monoclinic | P2₁/n | Distorted Tetrahedral |

| [Cd(DE)Br₂] | Monoclinic | P2₁/c | Distorted Tetrahedral |

| (E)-N'-(thiophen-2-ylmethylene)-isonicotinohydrazide | Monoclinic | P2₁/c | Planar configuration |

Table 4: Example crystallographic data for thiophene-derived Schiff bases and their metal complexes. (DE = (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine). najah.edunih.gov

Complementary Analytical Techniques (e.g., Elemental Analysis, TG, EDX)

In addition to the primary spectroscopic methods, several other analytical techniques are employed to provide a complete characterization of this compound derivatives.

Elemental Analysis (CHN/S): This technique determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure compound. The experimental values are compared with the calculated percentages for the proposed molecular formula to confirm its elemental composition. acs.orgekb.egresearchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to study the thermal stability of compounds and to identify the loss of solvent molecules (like water) or the decomposition of the compound at higher temperatures. nih.govnajah.edu

Energy-Dispersive X-ray Spectroscopy (EDX): EDX is often used in conjunction with scanning electron microscopy to determine the elemental composition of a sample. It is particularly useful for confirming the presence of the metal ion and other elements (like C, N, S, O) in Schiff base metal complexes and for assessing the elemental purity of the material. najah.edu

Computational Chemistry and Theoretical Investigations of Thiophen 2 Yl Ethan 1 Amine Systems

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict a wide range of molecular properties with a favorable balance of accuracy and computational cost. Studies on thiophene-containing compounds frequently employ DFT methods, such as the B3LYP functional with basis sets like 6-311++G(d,p), to elucidate their characteristics. tandfonline.comrdd.edu.iqresearchgate.netmdpi.commdpi.com

Before molecular properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometric optimization, involves finding the minimum energy conformation on the potential energy surface. rdd.edu.iq For a flexible molecule like 1-(Thiophen-2-yl)ethanamine, this includes a conformational analysis to identify the most stable arrangement of its rotatable single bonds, particularly the bond connecting the ethylamine (B1201723) group to the thiophene (B33073) ring. rsc.orgeurjchem.com

While this compound itself does not exhibit E/Z isomerism, this feature becomes critical in its derivatives, such as imines (Schiff bases) formed by the reaction of its primary amine group. For example, in molecules like (E)-N'-(thiophen-2-ylmethylene) nicotinohydrazide, DFT calculations are used to confirm the stereochemistry and relative stability of the E and Z isomers. researchgate.netresearchgate.net Computational studies on related thiophene-based arylamides have demonstrated how intramolecular forces, such as hydrogen bonding, and solvent effects modulate conformational preferences, which can be accurately predicted using QM torsional energy profiles. rsc.org

The optimized geometric parameters (bond lengths and angles) obtained from DFT calculations for thiophene derivatives are generally found to be in good agreement with experimental data from X-ray crystallography, validating the chosen theoretical model. jchps.com

Table 1: Representative Calculated Bond Parameters for Thiophene Derivatives This table presents typical bond length and angle values for thiophene-containing structures as determined by DFT calculations in various studies.

| Parameter | Bond/Angle | Typical Calculated Value | Reference |

| Bond Length | C=C (ring) | 1.37 - 1.38 Å | researchgate.netglobalresearchonline.net |

| C-C (ring) | 1.40 - 1.45 Å | jchps.comglobalresearchonline.net | |

| C-S (ring) | 1.72 - 1.85 Å | jchps.com | |

| Bond Angle | C-S-C (ring) | ~111° | globalresearchonline.net |

| C-C-C (ring) | ~113° | jchps.com |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. taylorandfrancis.compku.edu.cn The LUMO is the innermost empty orbital, acts as an electron acceptor, and its energy relates to electrophilicity. taylorandfrancis.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. mdpi.com A small energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap implies higher kinetic stability. typeset.io DFT calculations are widely used to determine the energies of these orbitals and predict the reactive behavior of thiophene derivatives. researchgate.nete3s-conferences.orgjmaterenvironsci.com For instance, in a series of thiophene carboxamide derivatives studied as potential anticancer agents, a very low HOMO-LUMO gap was correlated with their biological activity. mdpi.com

Table 2: Calculated Frontier Orbital Energies for Thiophene-Phenylene Systems Data from a DFT study at the B3LYP/6-31G level, illustrating how molecular structure affects electronic properties.*

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiophene-Phenylene | -5.74 | -0.96 | 4.78 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.comresearchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Typically, regions of negative potential (colored red to yellow) are associated with high electron density and are susceptible to electrophilic attack. In thiophene derivatives, these areas are often located around heteroatoms like sulfur and nitrogen due to their lone pairs of electrons. jchps.commdpi.com Regions of positive potential (blue) indicate electron-deficient areas, which are favorable sites for nucleophilic attack. mdpi.com Green areas represent neutral or weakly interacting regions. mdpi.com MEP analysis has been effectively used to identify the reactive sites in various thiophene-containing molecules, providing insights into their non-covalent interactions and halogen bonding capabilities. mdpi.comresearchgate.netnih.gov

Computational methods can simulate various types of molecular spectra, which serves as a powerful tool for validating the accuracy of the calculated molecular structure and for interpreting experimental data.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies and their corresponding intensities are often scaled to correct for systematic errors and then compared with experimental FT-IR and FT-Raman spectra. scielo.org.zamdpi.com A strong correlation between the theoretical and experimental spectra confirms that the optimized geometry is a true representation of the molecule. researchgate.netglobalresearchonline.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. tandfonline.comglobalresearchonline.net These theoretical shifts are compared against experimental values, often showing excellent agreement, which aids in the structural elucidation of complex molecules like thiophene derivatives. scielo.org.zanih.gov

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic transitions and predict the UV-Vis absorption spectra of molecules. tandfonline.comnih.gov This method provides information on the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, often related to π-π* transitions within the aromatic thiophene system. tandfonline.comglobalresearchonline.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov In a QSAR study, various molecular descriptors (physicochemical, electronic, topological) are calculated for each compound in a dataset. Statistical methods are then used to build a model that can predict the activity of new, untested compounds.

For a series of this compound derivatives, a QSAR model could be developed to predict their efficacy for a specific biological target. This involves synthesizing a library of related compounds, measuring their biological activity (e.g., IC50 values), and calculating relevant descriptors. Studies on other thiophene-based compounds have successfully used QSAR to identify key descriptors that govern their activity. For instance, the ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of thiophene carboxamide derivatives were assessed to evaluate their druggability. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). gyanvihar.org It is a vital tool in structure-based drug design for predicting binding affinity and understanding the interactions that stabilize the ligand-receptor complex. scientific.net

The process involves placing the ligand into the binding site of the protein and evaluating the binding energy or score for many possible conformations. nih.gov Thiophene derivatives have been the subject of numerous docking studies to explore their potential as inhibitors for various therapeutic targets, including:

Anticancer Targets: Docking simulations have been performed on thiophene derivatives against targets like lactate (B86563) dehydrogenase (LDH), human carbonic anhydrase IX (CA IX), and the tubulin-colchicine binding site to evaluate their anticancer potential. mdpi.comnih.govrsc.org

SARS-CoV-2 Inhibitors: Thiophene analogues have been docked against key proteins of the SARS-CoV-2 virus to identify potential antiviral agents. gyanvihar.org

Enzyme Inhibitors: New thiophene compounds have been evaluated as potential inhibitors of enzymes like lactate dehydrogenase-A. nih.gov

The results of these simulations highlight the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the thiophene ligand and the amino acid residues in the protein's active site. scientific.net The calculated binding scores provide an estimate of binding affinity, helping to prioritize compounds for further experimental testing. nih.govnih.gov

Table 3: Examples of Molecular Docking Studies on Thiophene Derivatives This table summarizes findings from various molecular docking simulations involving thiophene-based compounds against different biological targets.

| Ligand Class | Protein Target | Key Finding / Binding Score | Reference |

| Thiophene Sulfonamides | Enoyl acyl carrier protein reductase (2NSD) | Docking scores ranged from -6 to -12 kcal/mol. | nih.gov |

| Anthracene-Thiophene Pyridine | Estrogen receptor-α (3ERT) | Binding energy of -10.45 kcal/mol with hydrogen bonding and hydrophobic interactions. | scientific.net |

| Thieno[2,3-d]pyrimidin-4(3H)-ones | Human Lactate Dehydrogenase (LDH) | MolDock scores ranged from -127 to -171, indicating strong potential inhibition. | nih.gov |

| Thiophene-based oxadiazoles | Human Carbonic Anhydrase IX (CA IX) | Compounds showed favorable binding energies in the active site. | rsc.org |

Theoretical Studies on Intermolecular Interactions and Crystal Packing

Theoretical and computational studies are fundamental to understanding the solid-state architecture of thiophene-containing compounds. These investigations elucidate the nature and strength of non-covalent interactions that dictate molecular arrangement and crystal packing, which in turn influence the material's physical properties.

High-level quantum chemical methods have been employed to dissect the forces between thiophene units. Studies on thiophene dimers, for instance, reveal that van der Waals dispersion is the predominant attractive force governing their interaction. nih.govacs.org Calculations using the coupled cluster method with singles, doubles, and perturbative triples [CCSD(T)] extrapolated to the complete basis set (CBS) limit provide reliable quantification of these binding energies. nih.gov While dispersion is the major source of attraction, electrostatic interactions, though weaker, are highly dependent on the orientation of the molecules and play a crucial role in defining the specific geometry of the crystal packing. acs.org

The analysis of intermolecular interactions in thiophene-cored structures confirms that the binding is dominated by dispersion forces. nih.gov For example, in stacked dimers of thiophene-based systems, the ratio of dispersion energy to electrostatic energy (Edisp/Eelst) can range from approximately 1.8 to over 3.0, depending on the specific conformation. nih.gov

| Dimer Configuration | Interaction Energy (kcal/mol) | Computational Method | Primary Attractive Force |

|---|---|---|---|

| Parallel | -1.71 | CCSD(T) / Basis Set Limit | Dispersion |

| Perpendicular | -3.12 | CCSD(T) / Basis Set Limit | Dispersion |

A powerful computational tool for analyzing crystal packing is Hirshfeld surface analysis. This method allows for the visualization and quantification of intermolecular contacts within a crystal. nih.govmdpi.com By mapping properties onto this unique molecular surface, researchers can identify the prevalence of different types of interactions, such as hydrogen bonding and π-π stacking, and their relative contributions to the supramolecular architecture. nih.govmdpi.com

π-π stacking is another critical interaction in the crystal packing of aromatic and heteroaromatic systems like thiophene. In various thiophene derivatives, π-π stacking interactions are observed between adjacent thiophene rings or between thiophene and other aromatic rings (e.g., phenyl rings). nih.govresearchgate.net The geometry and strength of these interactions are sensitive to the electronic nature and steric hindrance of substituents on the rings. acs.org

| Interacting Rings | Interaction Type | Measured Distance (Centroid-to-Centroid) | Reference Compound |

|---|---|---|---|

| Thiophene and Phenyl | π-π Stacking | 3.79(2) Å | (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e] nih.govacs.orgoxazepin-1(5H)-yl)ethyl acetate |

| Thiophene and Thiophene | π-π Stacking | Not specified | Thiophene-cored dimers |

Theoretical modeling shows that even subtle changes to the molecular structure, such as the position or nature of functional groups, can induce significant conformational changes. acs.orgresearchgate.net These modifications alter the available donor-acceptor sites for non-covalent interactions, leading to diverse and sometimes unpredictable crystal packing patterns, including the formation of different polymorphs. researchgate.netresearchgate.net

Biological Activities and Pharmaceutical Research Applications of Thiophen 2 Yl Ethan 1 Amine Derivatives

Antimicrobial Activity and Proposed Mechanisms

Thiophene (B33073) derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi. researchgate.netresearchgate.net The antimicrobial efficacy of these compounds is often attributed to the presence of the sulfur atom in the thiophene ring, which can interact with biological targets. researchgate.net

Research has shown that the introduction of various substituents onto the thiophene ring can modulate the antimicrobial activity. For instance, some tetrahydrobenzo[b]thiophene derivatives have exhibited notable activity against various microorganisms. soeagra.com One proposed mechanism of action for certain thiophene-based antibacterials is the allosteric stabilization of DNA-cleavage complexes with DNA gyrase, an essential bacterial enzyme. pnas.org This is a distinct mechanism from that of fluoroquinolone antibiotics, suggesting that these compounds could be effective against fluoroquinolone-resistant strains. pnas.org

Other studies have suggested that thiophene derivatives may exert their antimicrobial effects by disrupting the bacterial cell membrane. frontiersin.orgnih.gov For example, certain thiophene derivatives have been shown to increase membrane permeabilization in colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.org Furthermore, molecular docking studies have indicated that these compounds may bind to outer membrane proteins, further contributing to their antibacterial action. frontiersin.orgmdpi.com The fungicidal activity of some thiophene derivatives has been linked to the inhibition of dihydrofolate reductase in Candida albicans. mdpi.com

Table 1: Antimicrobial Activity of Selected Thiophene Derivatives

| Compound/Derivative | Target Microorganism(s) | Observed Effect/Activity | Proposed Mechanism of Action |

|---|---|---|---|

| Thiophene-based heterocycles | Clostridium difficile | High activity with MIC values of 2 to 4 μg/ml. nih.gov | Inhibition of D-alanine ligase. nih.gov |

| Thiophene derivatives | Colistin-resistant A. baumannii and E. coli | Bactericidal effects, increased membrane permeabilization. frontiersin.orgnih.gov | Interaction with outer membrane proteins. frontiersin.org |

| Antibacterial thiophenes | DNA gyrase | Stabilization of DNA-cleavage complexes. pnas.org | Allosteric inhibition. pnas.org |

| Tetrahydrobenzothiophene derivatives | Various bacteria and fungi | Moderate to significant antimicrobial activity. soeagra.com | Not specified. |

| Hydroxythiophene compound 4a | Various bacteria | High antibacterial activity with inhibition zones of 15–21 mm. tandfonline.com | Not specified. |

Anticancer Potential and Cell Proliferation Inhibition

The thiophene scaffold is a key component in numerous compounds investigated for their anticancer properties. researchgate.netencyclopedia.pubsemanticscholar.org Derivatives of 1-(thiophen-2-yl)ethanamine have shown cytotoxic activity against a variety of cancer cell lines, including HeLa, HepG2, and MCF-7. researchgate.netsemanticscholar.org

One of the mechanisms by which these compounds are thought to inhibit cell proliferation is through the disruption of microtubule assembly. nih.gov For instance, a benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative, was found to be a potent antitumor agent that targets tubulin polymerization and induces cell cycle arrest at the G2/M phase. nih.gov This compound also induced apoptosis, as evidenced by the enhanced expression of caspases 3 and 9. nih.gov

Other thiophene derivatives have been shown to exert their anticancer effects through different pathways. For example, some have been identified as inhibitors of kinases involved in cancer progression. nih.gov Additionally, certain thiophene-based compounds have demonstrated the ability to sensitize cancer cells to the effects of existing chemotherapy drugs like sorafenib. semanticscholar.org The antiproliferative activity of these derivatives is often influenced by the nature and position of substituents on the thiophene ring, with electron-withdrawing groups sometimes enhancing the cytotoxic effects. techscience.com

Table 2: Anticancer Activity of Selected Thiophene Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50/Activity | Proposed Mechanism of Action |

|---|---|---|---|

| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (non-small cell lung cancer), CT26 (colorectal cancer) | Broad-spectrum antitumor activity. nih.gov | Inhibition of tubulin polymerization, WEE1 kinase inhibition, induction of apoptosis. nih.gov |

| Thiophene derivatives 4a and 4b | HepG2 (liver cancer), MCF-7 (breast cancer) | High cytotoxic effect, IC50 values close to sorafenib. semanticscholar.org | Sensitization to sorafenib. semanticscholar.org |

| Compound 480 | HeLa (cervical cancer), Hep G2 | IC50 of 12.61 μg/mL (HeLa) and 33.42 μg/mL (Hep G2). researchgate.net | Not specified. |

| Thiazole-thiophene hybrids 4b and 13a | MCF-7 | Promising cytotoxic activities. nih.gov | Not specified. |

| Compound 1312 | SGC-7901 (gastric cancer), HT-29 (colon cancer) | IC50 of 340 nM against SGC-7901. nih.gov | Inhibition of β-tubulin and Wnt/β-catenin pathways. nih.gov |

Enzyme Inhibition and Modulatory Effects

Thiophene derivatives have been investigated as inhibitors of various enzymes with therapeutic relevance. nih.gov A significant area of research has been their activity against carbonic anhydrases (CAs), a family of zinc metalloenzymes involved in numerous physiological processes. rsc.org

Specifically, benzo[b]thiophene sulfonamide derivatives have been explored as topical inhibitors of ocular carbonic anhydrase for the treatment of glaucoma. acs.org Some of these compounds, such as 6-hydroxybenzo[b]thiophene-2-sulfonamide, have demonstrated potent ocular hypotensive activity. acs.org Other thiophene-based sulfonamides have shown inhibitory activity against tumor-associated carbonic anhydrase isozymes I, II, and IX. nih.govmdpi.com

In addition to carbonic anhydrase, thiophene derivatives have been found to inhibit other enzymes. For example, novel substituted thiophene derivatives have been identified as effective inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov The inhibition constants (Ki) for these compounds against AChE were in the nanomolar range. nih.gov While research on the inhibition of pancreatic lipase (B570770) and the targeting of Hsp90 for HCV replication by this compound derivatives is less specific, the broader class of thiophene compounds has shown diverse enzyme inhibitory potential.

Table 3: Enzyme Inhibition by Selected Thiophene Derivatives

| Compound/Derivative | Target Enzyme(s) | Inhibition Data (Ki/IC50) | Therapeutic Application |

|---|---|---|---|

| Novel substituted thiophene derivatives | Carbonic Anhydrase I and II (hCA I and II), Acetylcholinesterase (AChE) | Ki values: 447.28-1004.65 nM (hCA I), 309.44-935.93 nM (hCA II), 0.28-4.01 nM (AChE). nih.gov | Glaucoma, neurological disorders, Alzheimer's disease. nih.gov |

| Benzo[b]thiophene-5- and 6-sulfonamides | Carbonic Anhydrase I, II, and IX (hCA I, II, IX) | Inhibition constants: 63-138 nM (hCA I), 6.3-8.8 nM (hCA II), 2.8-15 nM (hCA IX). nih.gov | Cancer. nih.gov |

| 6-hydroxybenzo[b]thiophene-2-sulfonamide | Ocular carbonic anhydrase | Potent ocular hypotensive agent. acs.org | Glaucoma. acs.org |

Anti-inflammatory and Antitubercular Properties

The thiophene nucleus is present in several commercially available anti-inflammatory drugs, highlighting the potential of its derivatives in this therapeutic area. mdpi.com Research into novel thiophene-based compounds has continued to reveal their anti-inflammatory properties. mdpi.com

In the realm of infectious diseases, thiophene derivatives have emerged as promising candidates for the treatment of tuberculosis. nih.govnih.gov A series of thiophene-benzenesulfonamide derivatives were designed and synthesized as antituberculosis agents, demonstrating potent activity against both drug-susceptible and clinically isolated drug-resistant Mycobacterium tuberculosis. cancer.gov One particular compound, 17b, showed improved activity with a minimum inhibitory concentration (MIC) of 0.023 μg/mL and good intracellular antimycobacterial activity. cancer.gov

The mechanism of action for some of these antitubercular thiophenes is believed to involve the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a key enzyme in the mycobacterial cell wall synthesis pathway. nih.gov Other studies have suggested the involvement of KatG in the antitubercular activity of certain thiophene-based small molecules. nih.gov

Table 4: Anti-inflammatory and Antitubercular Activity of Selected Thiophene Derivatives

| Compound/Derivative | Biological Activity | In Vitro/In Vivo Model | Key Findings |

|---|---|---|---|

| Thiophene-benzenesulfonamide derivative 17b | Antitubercular | Mycobacterium tuberculosis (drug-susceptible and drug-resistant strains) | MIC of 0.023 μg/mL; good intracellular activity. cancer.gov |

| Benzo[b]thiophene-2-carboxylic acid derivatives | Antitubercular | Mycobacterium tuberculosis H37Ra (MTB), multidrug-resistant MTB (MDR-MTB) | Compound 7b highly active against MDR-MTB (MIC = 2.73 μg/mL). nih.gov |

| Thiophene-based small molecules 4a and 4b | Antitubercular | Mycobacterium tuberculosis | In vitro activity (MIC99: 0.195 μM) higher than isoniazid. nih.gov |

| Trisubstituted thiophene compounds | Anti-inflammatory | Not specified | Evaluated for anti-inflammatory activity. mdpi.com |

Antioxidant Capacity and Free Radical Scavenging

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in various diseases. nih.gov Thiophene derivatives have been investigated for their antioxidant properties and their ability to scavenge free radicals. nih.govnih.gov The versatility of the thiophene moiety allows for the synthesis of derivatives with significant antioxidant behavior. nih.gov

The antioxidant activity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. techscience.com Studies have shown that the nature and orientation of substitutions on the thiophene ring greatly influence its antioxidant capacity. nih.gov For example, in some series of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivatives, compounds with electron-withdrawing groups in the ortho- and meta-positions of a phenyl substituent exhibited significant antioxidant activity. techscience.com The antioxidant function of these compounds may work in synergy with their other biological activities, such as anticancer effects, to combat the increased oxidative stress present in pathological conditions. techscience.com

Table 5: Antioxidant Activity of Selected Thiophene Derivatives

| Compound/Derivative | Antioxidant Assay | Key Findings |

|---|---|---|

| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivatives 8e and 8i | DPPH free radical scavenging | Outstanding antioxidant activity compared to Ascorbic Acid. techscience.com |

| Hydroxythiophene compound 4a | Not specified | Excellent antioxidant properties (85.9%) relative to Ascorbic acid (88.0%). tandfonline.com |

| Tetrahydrobenzothiophene derivatives linked to naphthoquinone | DNA damage induced by bleomycin | Compound 66 showed potential antioxidant activity with 95.97% inhibition. nih.gov |

Antidiabetic Research

Research into the potential of thiophene derivatives for the treatment of diabetes has shown promising results. tandfonline.comtandfonline.comgoogle.com Some of these compounds have been found to affect glucose metabolism and interact with key targets involved in diabetes.

A study on substituted thiophene and benzothiophene (B83047) derivatives investigated their effects on peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor that plays a crucial role in glucose homeostasis. tandfonline.comtandfonline.com Three derivatives were found to transactivate PPARγ in vitro. tandfonline.comtandfonline.com In vivo studies in diabetic mice showed that two of these compounds significantly decreased blood glucose levels, improved glucose tolerance, and lowered serum insulin (B600854) levels. tandfonline.comtandfonline.com

Other research has focused on the synthesis of novel benzothiophene derivatives and their evaluation as α-amylase inhibitors, which could be beneficial in managing postprandial hyperglycemia. nih.gov Additionally, thiazole (B1198619) derivatives of thiophene carbaldehyde have been synthesized and screened for their in vitro α-glucosidase inhibitory activity, with several compounds showing excellent inhibitory potential, even better than the standard drug acarbose. researchgate.net

Table 6: Antidiabetic Activity of Selected Thiophene Derivatives

| Compound/Derivative | Target/Model | Key Findings |

|---|---|---|

| 2-(β-carbonyl/sulfonyl) butyryl-thiophene compounds 5 and 15 | KK/Ay diabetic mice | Significantly decreased blood glucose levels, improved glucose tolerance. tandfonline.comtandfonline.com |

| Benzothiophene derivatives 2 and 4 | α-amylase | Good α-amylase inhibitory potential with IC50 values of 0.035 and 0.032 µM. nih.gov |

| Thiazole derivatives of thiophene carbaldehyde (e.g., 3i, 3b) | α-glucosidase | Excellent inhibitory potential with IC50 values better than acarbose. researchgate.net |

Neurological System Interactions and Related Therapeutic Avenues

The thiophene scaffold is considered a valuable pharmacophore in the development of therapeutics for neurodegenerative disorders. researcher.liferesearchgate.net Thiophene derivatives have been shown to interact with various targets in the central nervous system (CNS), suggesting their potential in treating conditions like Alzheimer's and Parkinson's disease. researcher.lifenih.gov

A systematic review of thiophene derivatives has highlighted their ability to modulate the aggregation of amyloid-β, inhibit acetylcholinesterase, alleviate oxidative stress, and restore neurotransmitter homeostasis. researcher.life The structural malleability and potential for blood-brain barrier penetration make these compounds attractive candidates for CNS drug development. researcher.life

Specific research has identified novel substituted thiophene derivatives as potent inhibitors of acetylcholinesterase, with Ki values in the nanomolar range. nih.gov This indicates their potential for the symptomatic treatment of Alzheimer's disease. nih.gov The broad scope of thiophene derivatives' activity in the CNS also includes anticonvulsant and CNS depressant effects, as well as the ability to block the reuptake of norepinephrine, serotonin, and dopamine. nih.gov

Table 7: Neurological System Interactions of Selected Thiophene Derivatives

| Compound/Derivative | Neurological Target/Application | Key Findings |

|---|---|---|

| Novel substituted thiophene derivatives | Acetylcholinesterase (AChE) | Effective inhibitors with Ki values in the range of 0.28 to 4.01 nM. nih.gov |

| Thiophene-based pharmacophores | Neurodegenerative disorders (e.g., Alzheimer's, Parkinson's) | Capable of modulating amyloid-β aggregation, inhibiting AChE, alleviating oxidative stress. researcher.life |

| General thiophene scaffold | Central Nervous System (CNS) | Potential as anticonvulsant, CNS depressant, and monoamine reuptake inhibitor. nih.gov |

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

The biological efficacy of derivatives of this compound is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies reveal that specific modifications to the thiophene core, the ethylamine (B1201723) side chain, and substituent groups can significantly modulate their therapeutic potential. Research into various thiophene derivatives has provided insights into the key structural features that govern their activity as antimicrobial and antiviral agents.

For antimicrobial agents, the nature and position of substituents on the thiophene ring are critical for activity. For instance, in a series of highly functionalized thiophene derivatives, it was found that compounds featuring a carboxymethoxy group at the C-4 position and a hydroxyl group at the C-3 position exhibited significant antifungal activity. Altering the ester group from carboxymethoxy to carboxyethoxy led to a decrease in efficacy, highlighting the sensitivity of the biological target to the steric and electronic properties of the substituent. Similarly, the presence of long-chain aliphatic substituents at the C-2 position of the thiophene ring has been shown to increase both antifungal and antibacterial activity.

In the context of antiviral activity, particularly against Ebola virus (EBOV), SAR studies have identified the importance of specific moieties attached to the thiophene scaffold. A notable finding was that the removal of an oxy-piperidine group from the 5-position of the thiophene ring resulted in a complete loss of antiviral activity, irrespective of the substituent on the amide residue. This indicates that the oxy-piperidine group is a critical pharmacophore for this specific antiviral action. Further studies on benzo-heterocyclic amine derivatives, including those with thiophene, have shown that electron-withdrawing substituents on the aromatic or heteroaromatic ring tend to enhance antiviral activity against RNA viruses.

The following table summarizes key SAR findings for thiophene derivatives:

Table 1: Structure-Activity Relationship of Thiophene Derivatives

| Structural Modification | Biological Activity Affected | Observation | Reference(s) |

|---|---|---|---|

| Substituents at C-3 and C-4 positions of the thiophene ring | Antifungal | A carboxymethoxy group at C-4 and a hydroxyl at C-3 are crucial for significant activity. | |

| Size of ester function at C-4 | Antifungal | Increasing the size from carboxymethoxy to carboxyethoxy results in a loss of efficacy. | |

| Substituents at C-2 position | Antibacterial & Antifungal | Long-chain aliphatic substituents increase activity. | |

| Oxy-piperidine group at 5-position | Antiviral (Ebola Virus) | Removal of this group leads to a loss of antiviral activity. | |

| Substituents on attached aromatic rings | Antiviral (RNA viruses) | Electron-withdrawing groups favor antiviral activity. |

These studies underscore that the biological efficacy of thiophen-2-yl ethan-1-amine derivatives is not merely a function of the thiophene core but is finely tuned by the interplay of various substituents and functional groups attached to it.

Pharmacodynamic Principles of Thiophene-Containing Amines

The pharmacodynamic properties of thiophene-containing amines are largely dictated by the unique physicochemical characteristics of the thiophene ring. Thiophene is considered a privileged pharmacophore in medicinal chemistry due to its electron-rich nature and its role as a bioisostere for the benzene (B151609) ring. This bioisosterism allows thiophene-containing molecules to mimic phenyl-containing ligands and interact effectively with a wide array of biological targets, while often conferring improved properties such as enhanced solubility or altered metabolic profiles.

A critical aspect of the pharmacodynamics of thiophene derivatives is their metabolic fate. The thiophene ring is susceptible to metabolism by cytochrome P450 (CYP450) enzymes in the liver. Two primary competitive metabolic pathways have been identified: S-oxidation, leading to the formation of a thiophene-S-oxide, and epoxidation, which forms a reactive epoxide intermediate. Quantum chemical studies have indicated that the epoxidation pathway may be both thermodynamically and kinetically more favorable than S-oxidation.

The formation of these reactive metabolites is a key pharmacodynamic principle, as it can lead to several outcomes. In some cases, the metabolites may possess their own pharmacological activity, as seen with drugs like clopidogrel (B1663587) and prasugrel, where metabolism is required to generate the active therapeutic agent. Conversely, these reactive intermediates can also be responsible for toxicity. The epoxide metabolite, in particular, is highly electrophilic and can covalently bind to cellular macromolecules such as proteins and nucleic acids, which has been implicated in the hepatotoxicity or nephrotoxicity observed with certain thiophene-containing drugs like tienilic acid and suprofen.

Applications in Materials Science and Catalysis

Integration into Nanomaterials and Surface Functionalization (e.g., Carbon Nanotubes)

The surface functionalization of nanomaterials is a critical step in tailoring their properties for specific applications. 1-(Thiophen-2-yl)ethanamine and its derivatives are promising candidates for modifying the surfaces of carbon nanotubes (CNTs). The amine group allows for covalent attachment to the CNT surface, a process that can improve their dispersion in various solvents and polymer matrices, which is a significant challenge in the application of CNTs. ctimaterials.com

Functionalization with amino-containing compounds like this compound can alter the electronic properties of CNTs, opening avenues for their use in sensors and electronic devices. The process typically involves the creation of defect sites or carboxyl groups on the CNT surface, which can then react with the amine group of the thiophene (B33073) compound. This covalent linkage not only enhances dispersibility but also introduces the specific chemical and electronic characteristics of the thiophene moiety to the nanomaterial. google.com While direct studies on this compound for CNT functionalization are not extensively documented, the principles of amine-based functionalization are well-established. nih.govup.pt

The table below illustrates the typical changes observed in multi-walled carbon nanotubes (MWCNTs) upon functionalization with p-substituted anilines, which serves as a model for what could be expected with this compound.

Role in Organic Electronic Devices (e.g., Hybrid Solar Cells)

Thiophene-based compounds are extensively utilized in organic electronics due to their excellent charge transport properties and environmental stability. The electron-rich nature of the thiophene ring makes it a suitable component for hole-transporting materials (HTMs) in devices like perovskite solar cells and hybrid solar cells. mdpi.com The introduction of a thiophene unit can enhance charge delocalization and mobility within the material. mdpi.com

Derivatives of this compound can be incorporated into the molecular design of HTMs. The amine group can serve as an anchoring point to connect to other parts of the molecule or to the surface of metal oxide layers, such as titanium dioxide (TiO2), in hybrid solar cells. rsc.org This interface modification can lead to more ordered packing of the organic layer, reduce trap states at the surface, and prolong carrier lifetime by inhibiting recombination, all of which contribute to enhanced photovoltaic performance. rsc.org

For instance, the insertion of thiophene units in hole-transporting materials has been shown to planarize the molecular structure, which in turn enhances hole mobility. mdpi.com This structural modification facilitates better π-π stacking and charge transfer. Furthermore, the sulfur atom in the thiophene ring can interact with lead atoms in perovskite materials, a phenomenon known as Pb-S interaction, which can help in passivating defects at the HTM/perovskite interface. mdpi.com

Corrosion Inhibition Studies and Protective Coatings

Derivatives of this compound have demonstrated significant potential as corrosion inhibitors for various metals and alloys. Schiff bases synthesized from thiophene aldehydes and amines are particularly effective. These molecules can adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. tsijournals.comrsc.org The presence of heteroatoms like nitrogen and sulfur, along with the aromatic thiophene ring, facilitates strong adsorption onto the metal surface. tsijournals.comnih.gov

Studies on thiophene-imidazoline derivatives have shown excellent corrosion inhibition performance for carbon steel in CO2-saturated environments. rsc.orgnih.gov The mechanism of inhibition is often attributed to the ability of the inhibitor molecules to donate electrons and form a compact protective layer, which limits the contact between the metal surface and corrosive species. rsc.org The length of alkyl chains attached to the core molecule can also influence the hydrophobicity and, consequently, the inhibition efficiency. rsc.org

The following table presents the corrosion inhibition efficiency of a Schiff base derivative, Naphthalene-1-yl-thiophene-2-ylmethylene-amine, on AZ31 magnesium alloy in a corrosive medium.

Ligand Design for Homogeneous and Heterogeneous Catalysis

The amine functionality in this compound makes it a versatile precursor for the synthesis of ligands for coordination chemistry and catalysis. Schiff base ligands, formed by the condensation reaction of the amine with an aldehyde or ketone, are widely used in the development of metal complexes. These ligands can coordinate with a variety of metal ions to form stable complexes that can act as catalysts in various organic transformations.

For example, imine derivatives of thiophene amines have been used to synthesize silver(I) complexes. In some instances, the presence of a metal ion like Ag(I) can catalyze the formation of the imine from the amine precursor. mdpi.com The resulting metal complexes can exhibit interesting geometries, such as linear or pseudo-trigonal pyramidal, depending on the coordination environment of the metal center. mdpi.com These complexes hold potential for applications in catalysis, leveraging the unique electronic and steric properties imparted by the thiophene-containing ligand.

Development of Advanced Functional Materials and Dyes

The chromophoric nature of the thiophene ring makes this compound a useful starting material for the synthesis of organic dyes. Azo dyes, which contain the -N=N- functional group, are a significant class of synthetic colorants. Thiophene-based azo dyes are known for their bright shades and good fastness properties. sapub.orgresearchgate.net

The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, such as this compound, followed by a coupling reaction with an electron-rich substrate. ajol.infoprimescholars.comekb.eg The resulting dyes can be used in a variety of applications, including textiles, leathers, and as additives in cosmetics. sapub.org The specific color and properties of the dye can be tuned by modifying the substituents on both the thiophene ring and the coupling component. sapub.org For instance, brilliant red lightfast dyes have been produced by coupling diazotized thiophene amines with diaminopyridines. sapub.org

Q & A

Q. What are the established synthetic routes for 1-(Thiophen-2-yl)ethanamine, and how can reaction conditions be optimized for purity?

this compound is typically synthesized via nucleophilic substitution or reductive amination of thiophene derivatives. For example, coupling reactions with activated esters (e.g., 5-chloro-indole-2-carboxamide) under reflux in ethanol yield the amine with ~41–82% efficiency, depending on the precursor . Optimization includes pH control (neutral to slightly basic) and inert atmospheres to minimize oxidation. Purity can be improved using column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- NMR : NMR (DMSO-d6) shows characteristic peaks: δ 7.45–6.80 ppm (thiophene protons), δ 3.30–3.10 ppm (CHNH), and δ 1.25 ppm (CH) .

- IR : Key absorptions at ~3350 cm (N-H stretch) and 1600–1450 cm (thiophene ring vibrations) .

- Elemental Analysis : Confirm CHNS composition (theoretical: C 54.91%, H 6.92%, N 10.67%, S 24.50%) .

- X-ray Crystallography : Resolves stereochemistry and packing modes in coordination complexes .

Q. How should this compound be stored to ensure stability?

Store at –20°C in airtight, light-resistant containers under inert gas (N or Ar). Desiccate to prevent hygroscopic degradation, which can reduce purity by >5% within 6 months if exposed to moisture .

Advanced Research Questions

Q. How does this compound behave in coordination chemistry, and what are its ligand properties?

this compound acts as a bidentate ligand, coordinating via the amine and thiophene sulfur. In Schiff base derivatives (e.g., with 4-formylbenzylidene), it forms tetradentate ligands for transition metals (Cu, Ni). Weak S→metal donation limits its utility in hard Lewis acid systems but enhances selectivity for soft acids (e.g., Pd) .

Q. What computational methods are suitable for studying its electronic structure and reactivity?